4-(o-Tolyl)-1H-pyrazol-3-amine hydrochloride
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Overview
Description
4-(o-Tolyl)-1H-pyrazol-3-amine hydrochloride is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of an o-tolyl group (a benzene ring with a methyl group at the ortho position) attached to the pyrazole ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(o-Tolyl)-1H-pyrazol-3-amine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone used is often acetylacetone.
Introduction of the o-Tolyl Group: The o-tolyl group can be introduced via a coupling reaction, such as the Suzuki coupling, where an o-tolyl boronic acid reacts with a halogenated pyrazole derivative in the presence of a palladium catalyst.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4-(o-Tolyl)-1H-pyrazol-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazole ring to a pyrazoline ring.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: N-oxides of the pyrazole ring.
Reduction: Pyrazoline derivatives.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Scientific Research Applications
4-(o-Tolyl)-1H-pyrazol-3-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(o-Tolyl)-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
4-(p-Tolyl)-1H-pyrazol-3-amine hydrochloride: Similar structure but with the methyl group at the para position.
4-(m-Tolyl)-1H-pyrazol-3-amine hydrochloride: Similar structure but with the methyl group at the meta position.
1-Phenyl-3-methyl-1H-pyrazol-5-amine: A related pyrazole compound with different substituents.
Uniqueness
4-(o-Tolyl)-1H-pyrazol-3-amine hydrochloride is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity. The ortho position of the methyl group can lead to steric hindrance, affecting the compound’s interaction with molecular targets and its overall stability.
Properties
Molecular Formula |
C10H12ClN3 |
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Molecular Weight |
209.67 g/mol |
IUPAC Name |
4-(2-methylphenyl)-1H-pyrazol-5-amine;hydrochloride |
InChI |
InChI=1S/C10H11N3.ClH/c1-7-4-2-3-5-8(7)9-6-12-13-10(9)11;/h2-6H,1H3,(H3,11,12,13);1H |
InChI Key |
AAUWVALYJFRKDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C(NN=C2)N.Cl |
Origin of Product |
United States |
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